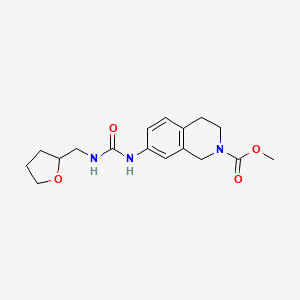
methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines (THIQs). This class is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique structural features of this compound suggest potential therapeutic applications in various diseases.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that THIQ derivatives can interact with multiple biological targets, modulating various signaling pathways. The specific mechanism of action for this compound has not been fully elucidated, but it may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of catechol O-methyltransferase (COMT), which is crucial in neurotransmitter metabolism .
- Receptor Modulation : THIQs can act on neurotransmitter receptors, influencing neuronal excitability and synaptic transmission .
Antiviral Activity
A study on related compounds demonstrated significant antiviral properties against Hepatitis B Virus (HBV). Compounds with similar structural motifs exhibited high inhibition rates at concentrations around 10 µM, suggesting that this compound could potentially share this activity .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects. They may exert these effects through antioxidant mechanisms and by modulating neuroinflammatory responses. For instance, certain THIQs have been shown to reduce oxidative stress and improve cognitive functions in animal models .
Study 1: Antiviral Efficacy
In vitro studies on similar THIQ compounds indicated a mechanism where these molecules inhibit viral replication by interfering with the viral life cycle. The results showed a dose-dependent response in viral load reduction, providing a promising outlook for further development of this compound as an antiviral agent .
Study 2: Neuroprotective Properties
Research involving the administration of THIQ analogs in models of neurodegeneration revealed that these compounds can significantly protect neurons from apoptosis induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 7-(oxolan-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h4-5,9,15H,2-3,6-8,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWINCRFZLWFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














